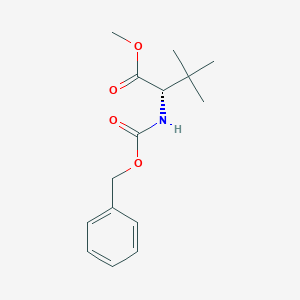
Methyl (2S)-3,3-dimethyl-2-(phenylmethoxycarbonylamino)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2S)-3,3-dimethyl-2-(phenylmethoxycarbonylamino)butanoate, also known as Boc-Val-Leu-Gly-OMe, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. This compound belongs to the class of amino acid derivatives and is widely used in scientific research for its potential applications in drug discovery and development.
Wirkmechanismus
The mechanism of action of Methyl (2S)-3,3-dimethyl-2-(phenylmethoxycarbonylamino)butanoate is not fully understood. However, it is believed to inhibit the activity of protease enzymes by binding to the active site of the enzyme. This leads to the inhibition of the degradation of proteins, thereby increasing their stability.
Biochemische Und Physiologische Effekte
Methyl (2S)-3,3-dimethyl-2-(phenylmethoxycarbonylamino)butanoate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various protease enzymes such as trypsin, chymotrypsin, and elastase. It has also been shown to increase the stability of proteins, thereby protecting them from degradation. Moreover, it has been shown to have anti-inflammatory and analgesic effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl (2S)-3,3-dimethyl-2-(phenylmethoxycarbonylamino)butanoate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also soluble in organic solvents, which makes it easy to handle and use in various experiments. However, it has some limitations, such as its potential toxicity and limited solubility in aqueous solutions. Moreover, its mechanism of action is not fully understood, which makes it difficult to predict its effects on various biological systems.
Zukünftige Richtungen
There are several future directions for the use of Methyl (2S)-3,3-dimethyl-2-(phenylmethoxycarbonylamino)butanoate in scientific research. One direction is the development of new protease inhibitors based on this compound. Another direction is the study of its effects on various biological systems, such as the immune system and the central nervous system. Moreover, it can be used as a tool for the study of protein stability and degradation. Finally, it can be used in the development of new drugs for the treatment of various diseases such as cancer and inflammatory disorders.
Conclusion:
In conclusion, Methyl (2S)-3,3-dimethyl-2-(phenylmethoxycarbonylamino)butanoate is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It is widely used in scientific research for its potential applications in drug discovery and development. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential applications in drug discovery and development.
Synthesemethoden
The synthesis of Methyl (2S)-3,3-dimethyl-2-(phenylmethoxycarbonylamino)butanoate involves the reaction of Methyl (2S)-3,3-dimethyl-2-(phenylmethoxycarbonylamino)butanoateGly-OH with methanol and hydrochloric acid. The reaction is carried out under controlled conditions, and the resulting product is purified using various techniques such as column chromatography and recrystallization. The final product obtained is a white to off-white crystalline powder, which is soluble in organic solvents such as methanol and dichloromethane.
Wissenschaftliche Forschungsanwendungen
Methyl (2S)-3,3-dimethyl-2-(phenylmethoxycarbonylamino)butanoate is widely used in scientific research for its potential applications in drug discovery and development. It is used as a building block in the synthesis of various peptides and proteins. It is also used as a substrate for protease enzymes, which play a crucial role in the degradation of proteins. Moreover, it is used as a model compound for the study of the mechanism of action of various drugs and enzymes.
Eigenschaften
CAS-Nummer |
141970-45-8 |
|---|---|
Produktname |
Methyl (2S)-3,3-dimethyl-2-(phenylmethoxycarbonylamino)butanoate |
Molekularformel |
C15H21NO4 |
Molekulargewicht |
279.33 g/mol |
IUPAC-Name |
methyl (2S)-3,3-dimethyl-2-(phenylmethoxycarbonylamino)butanoate |
InChI |
InChI=1S/C15H21NO4/c1-15(2,3)12(13(17)19-4)16-14(18)20-10-11-8-6-5-7-9-11/h5-9,12H,10H2,1-4H3,(H,16,18)/t12-/m1/s1 |
InChI-Schlüssel |
DKFCAJVCJLEMTJ-GFCCVEGCSA-N |
Isomerische SMILES |
CC(C)(C)[C@@H](C(=O)OC)NC(=O)OCC1=CC=CC=C1 |
SMILES |
CC(C)(C)C(C(=O)OC)NC(=O)OCC1=CC=CC=C1 |
Kanonische SMILES |
CC(C)(C)C(C(=O)OC)NC(=O)OCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



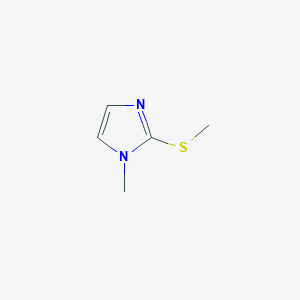
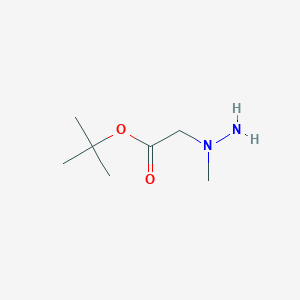

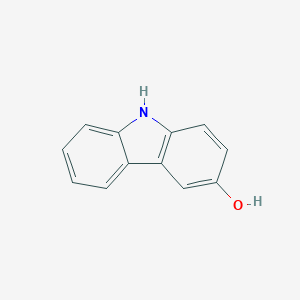
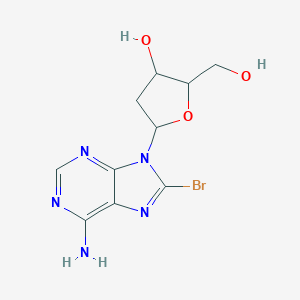
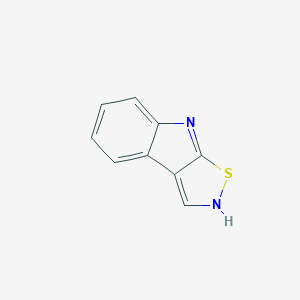
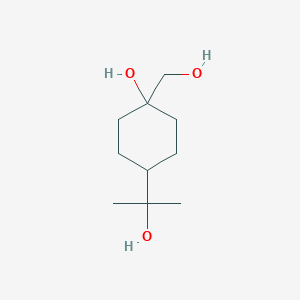
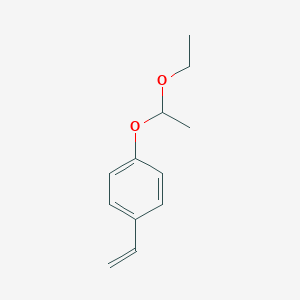
![7,7'-Dimethoxy-[4,4']bi[benzo[1,3]dioxolyl]-5,5'-dicarboxylic acid](/img/structure/B120139.png)
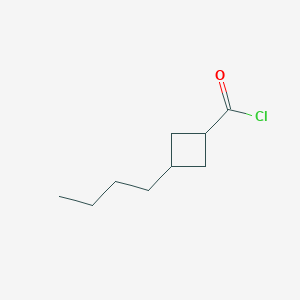
![[(Tert-butoxy)methyl]cyclopropane](/img/structure/B120141.png)

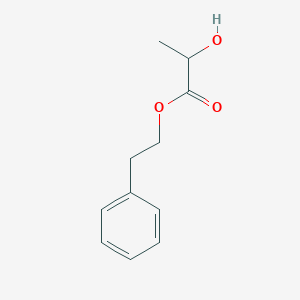
![Tricyclo[5.2.1.02,6]decan-2-amine](/img/structure/B120145.png)